Cas no 344271-28-9 (3-{[(4-bromophenyl)methyl]sulfanyl}-5-({[(2,6-dichlorophenyl)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazole)

3-{[(4-bromophenyl)methyl]sulfanyl}-5-({[(2,6-dichlorophenyl)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazole structure
344271-28-9 structure
Product Name:3-{[(4-bromophenyl)methyl]sulfanyl}-5-({[(2,6-dichlorophenyl)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazole
CAS-nummer:344271-28-9
MF:C23H18BrCl2N3S2
MW:551.349119663239
CID:6629109
PubChem ID:3737824
Update Time:2024-01-04

3-{[(4-bromophenyl)methyl]sulfanyl}-5-({[(2,6-dichlorophenyl)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazole Chemische en fysische eigenschappen

Naam en identificatie

    • 3-[(4-BROMOBENZYL)SULFANYL]-5-([(2,6-DICHLOROBENZYL)SULFANYL]METHYL)-4-PHENYL-4H-1,2,4-TRIAZOLE
    • 4-BROMOBENZYL 5-([(2,6-DICHLOROBENZYL)SULFANYL]METHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL SULFIDE
    • 3-{[(4-bromophenyl)methyl]sulfanyl}-5-({[(2,6-dichlorophenyl)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazole
    • 4H-1,2,4-Triazole, 3-[[(4-bromophenyl)methyl]thio]-5-[[[(2,6-dichlorophenyl)methyl]thio]methyl]-4-phenyl-
    • 7H-471S
    • 3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole
    • 3-[(4-bromophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfanylmethyl]-4-phenyl-1,2,4-triazole
    • AKOS005097808
    • 344271-28-9
    • Inchi: 1S/C23H18BrCl2N3S2/c24-17-11-9-16(10-12-17)13-31-23-28-27-22(29(23)18-5-2-1-3-6-18)15-30-14-19-20(25)7-4-8-21(19)26/h1-12H,13-15H2
    • InChI-sleutel: KNEKXEARMLJEKZ-UHFFFAOYSA-N
    • LACHT: N1=C(CSCC2=C(Cl)C=CC=C2Cl)N(C2=CC=CC=C2)C(SCC2=CC=C(Br)C=C2)=N1

Berekende eigenschappen

  • Exacte massa: 548.95026g/mol
  • Monoisotopische massa: 548.95026g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 8
  • Complexiteit: 525
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 7.3
  • Topologisch pooloppervlak: 81.3Ų

Experimentele eigenschappen

  • Dichtheid: 1.49±0.1 g/cm3(Predicted)
  • Kookpunt: 679.5±65.0 °C(Predicted)
  • pka: 0.59±0.10(Predicted)
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